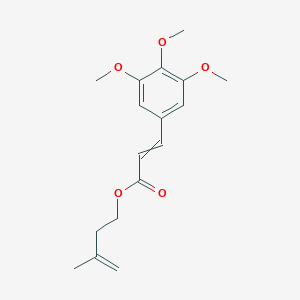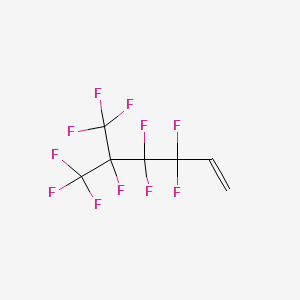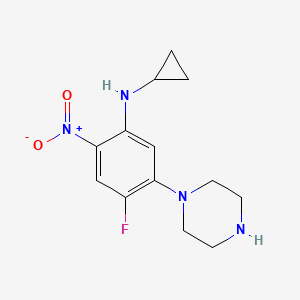![molecular formula C21H15N3O5 B14269621 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione CAS No. 139909-18-5](/img/structure/B14269621.png)
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione is an organic compound that features a combination of hydroxy, nitro, and diazenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Diazotization: Formation of the diazenyl group through the reaction of aniline derivatives with nitrous acid.
Coupling Reaction: Coupling of the diazonium salt with a phenolic compound to introduce the hydroxyphenyl group.
Nitration: Introduction of the nitro group through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Specific details would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the nitro and diazenyl groups.
1-(4-Nitrophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy and diazenyl groups.
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)propane-1,3-dione: Lacks the diazenyl group.
Propriétés
Numéro CAS |
139909-18-5 |
|---|---|
Formule moléculaire |
C21H15N3O5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-(4-nitrophenyl)-2-phenyldiazenylpropane-1,3-dione |
InChI |
InChI=1S/C21H15N3O5/c25-18-9-5-4-8-17(18)21(27)19(23-22-15-6-2-1-3-7-15)20(26)14-10-12-16(13-11-14)24(28)29/h1-13,19,25H |
Clé InChI |
XDCXZHGFFNVKFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


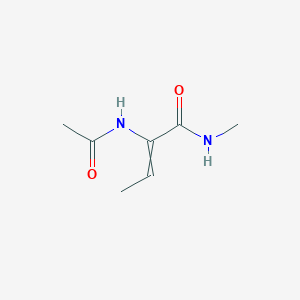

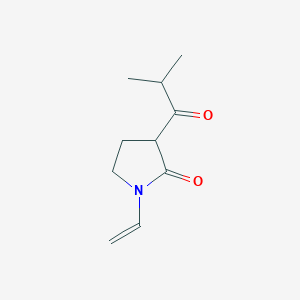
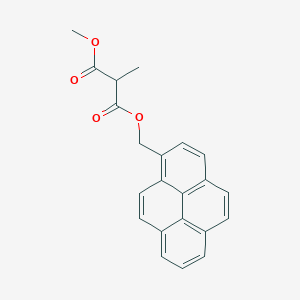
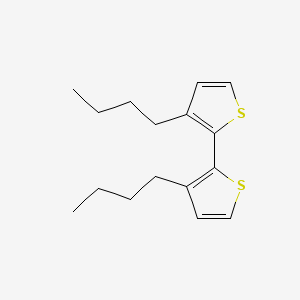
![9-{3-Methoxy-2-[(oxiran-2-YL)methoxy]propyl}-9H-carbazole](/img/structure/B14269579.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
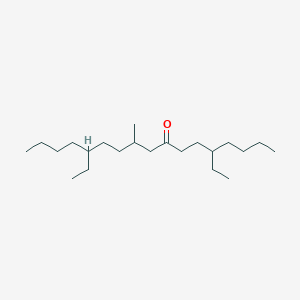
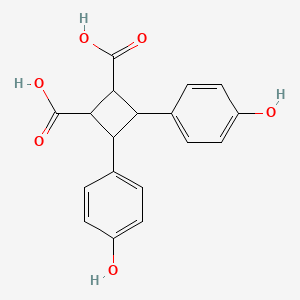
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
